Gain of Monoclonal Antibody 2D4 Reactivity upon Desialylation of Cad Ganglioside
Treatment of the purified native Cad ganglioside (GalNAcβ1-4[NeuAcα2-3]Galβ1-4GlcNAcβ1-3Galβ1-4GlcCer) with Arthrobacter ureafaciens neuraminidase—which specifically removes the α2-3-linked sialic acid—yielded a desialylated product that became reactive with monoclonal antibody 2D4, an antibody specific for terminal GalNAcβ1-4Gal structures [1]. Prior to neuraminidase treatment, the sialylated Cad ganglioside showed no reactivity with 2D4. This demonstrates that the sialic acid residue directly blocks antibody access to the GalNAcβ1-4Gal epitope, and that desialylation (generating a structure equivalent to the desialylated Cad trisaccharide core) unmasks this epitope completely [1].
| Evidence Dimension | Monoclonal antibody 2D4 reactivity (anti-GalNAcβ1-4Gal) |
|---|---|
| Target Compound Data | Reactive with mAb 2D4 (desialylated form, equivalent to CAS 110101-22-9 core structure) |
| Comparator Or Baseline | Native sialylated Cad ganglioside: non-reactive with mAb 2D4 prior to neuraminidase treatment |
| Quantified Difference | Qualitative gain of reactivity: negative to positive after enzymatic desialylation |
| Conditions | Arthrobacter ureafaciens neuraminidase treatment; HPTLC immunostaining; Cad ganglioside purified from rare Cad-positive human erythrocytes |
Why This Matters
This directly proves that the desialylated trisaccharide is the essential epitope for GalNAcβ1-4Gal-specific antibodies, making CAS 110101-22-9 the correct defined antigen standard for 2D4-based assays, whereas sialylated Cad preparations would yield false-negative results.
- [1] Gillard BK, Blanchard D, Bouhours JF, Cartron JP, van Kuik JA, Kamerling JP, Vliegenthart JF, Marcus DM. Structure of a ganglioside with Cad blood group antigen activity. Biochemistry. 1988;27(13):4601-4606. doi:10.1021/bi00413a003 View Source
